molecular formula C7H4ClF3O3S B12937163 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride

4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B12937163
M. Wt: 260.62 g/mol
InChI Key: DUTOWVHDIIXNHO-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride (CAS 1261825-39-1) is a high-value fluorinated building block primarily employed in advanced pharmaceutical and agrochemical research and development . Its molecular structure incorporates two highly versatile functional groups: a reactive sulfonyl chloride and a difluoromethoxy substituent. The sulfonyl chloride group readily undergoes nucleophilic substitution reactions to form sulfonamide and sulfonate ester linkages, which are fundamental constructs in many active molecules . The difluoromethoxy (OCF2H) group is a critical modulator of physicochemical properties; it can act as a hydrogen bond donor, influencing target binding and bioavailability, and also helps fine-tune lipophilicity and metabolic stability . This unique combination makes the compound an essential intermediate for the synthesis of novel therapeutic candidates and specialty chemicals, enabling researchers to explore new chemical space . The compound is classified as a dangerous good (Packing Group II/III) and requires careful handling . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

IUPAC Name

4-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(3-5(6)9)14-7(10)11/h1-3,7H

InChI Key

DUTOWVHDIIXNHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)S(=O)(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Sulfonamides and sulfonates: Formed from nucleophilic substitution reactions.

    Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with fluorinated motifs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride C₇H₄ClF₃O₃S 260.52 -F (position 2), -OCF₂ (position 4), -SO₂Cl
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride C₈H₇ClF₂O₃S 256.52 -CH₃ (position 2), -OCF₂ (position 4), -SO₂Cl
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 -OCH₃ (ethane chain), -C₆H₄F (position 4)
4-[(2-Chloro-4-fluorobenzene)amido]benzene-1-sulfonyl chloride C₁₃H₈Cl₂FNO₃S 348.18 -NHCO-C₆H₃ClF (position 4), -SO₂Cl
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₃Cl₂NO₃S 334.25 -NHCO-(CH₂)₄Cl (position 4), -SO₂Cl
Substituent Effects on Reactivity
  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine and difluoromethoxy groups in the target compound enhance the electrophilicity of the sulfonyl chloride group compared to the methyl substituent in 4-(difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride. Methyl is electron-donating, reducing reactivity toward nucleophiles like amines or alcohols .
  • Amide-Linked Derivatives :

    • Compounds like 4-[(2-chloro-4-fluorobenzene)amido]benzene-1-sulfonyl chloride and 4-(5-chloropentanamido)benzene-1-sulfonyl chloride feature amide bonds , which introduce hydrogen-bonding capabilities and metabolic stability. These are often used as intermediates in peptide synthesis or prodrug development, unlike the simpler halogenated derivatives .
Physical Properties
  • Molecular Weight and Solubility :
    • The target compound’s lower molecular weight (260.52 g/mol) compared to amide-linked derivatives (e.g., 348.18 g/mol in ) suggests higher volatility and possibly better solubility in organic solvents.
    • The chloropentanamido chain in increases hydrophobicity, making it suitable for lipid membrane penetration in drug delivery systems.

Research Findings and Trends

  • Synthetic Efficiency: Fluorinated sulfonyl chlorides generally exhibit faster reaction kinetics in nucleophilic substitutions than non-fluorinated analogs, as shown in kinetic studies of sulfonamide synthesis .
  • Thermal Stability : The difluoromethoxy group in the target compound enhances thermal stability compared to methoxy-substituted derivatives, which degrade at lower temperatures (~150°C vs. ~120°C) .
  • Toxicity Profile : Amide-linked sulfonyl chlorides () show reduced acute toxicity compared to halogenated derivatives, likely due to slower hydrolysis rates and lower electrophilicity.

Biological Activity

4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is a synthetic compound notable for its unique chemical structure, which incorporates both difluoromethoxy and sulfonyl chloride functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₇H₄ClF₃O₃S
  • Molecular Weight : Approximately 260.62 g/mol
  • Structure : The presence of fluorine atoms typically enhances metabolic stability and bioavailability, which is crucial for pharmacological applications.

Synthesis and Reactivity

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The sulfonyl chloride group is highly electrophilic, allowing it to react with various nucleophiles, thereby facilitating modifications of biomolecules such as proteins and peptides.

Interaction Studies

Initial studies have shown that the compound may interact with proteins or enzymes involved in various diseases. The fluorinated nature of the compound may enhance binding affinities compared to non-fluorinated analogs, potentially leading to improved therapeutic profiles.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chlorideSimilar sulfonyl chloride groupDifferent positioning of fluorine affects reactivity
2-(Difluoromethoxy)-3-fluorobenzenesulfonyl chlorideContains difluoromethoxy and sulfonyl groupsVariations in substitution pattern influence biological activity
5-Fluoro-2-nitrophenolLacks sulfonyl chloride but has fluorineUsed as a precursor for various synthetic routes

This table illustrates how variations in functional groups and their positions can significantly influence reactivity and biological activity, making this compound distinct within its class.

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